
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP is a photoactivatable probe that can be used to study protein structure and interactions in solution.
Wirkmechanismus
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is a photoactivatable probe that works by generating reactive oxygen species (ROS) when activated by UV light. These ROS then react with solvent-exposed amino acid residues on a protein surface, resulting in the covalent modification of these residues. The exact mechanism of this process is still under investigation, but it is believed that the ROS generated by (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol react with amino acid side chains to form radicals, which then react with nearby amino acid residues to form covalent adducts.
Biochemical and Physiological Effects:
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and interactions in solution. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used to study a wide range of proteins, including enzymes, receptors, and transporters, and has been shown to be effective in identifying specific protein regions that are involved in protein-protein interactions or ligand binding.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is its ability to selectively modify solvent-exposed amino acid residues on a protein surface, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is also relatively easy to use and can be applied to a wide range of proteins. However, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol does have some limitations, including its sensitivity to UV light and its potential for non-specific modification of amino acid residues.
Zukünftige Richtungen
There are several future directions for the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in scientific research. One area of interest is the development of new (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol analogs that can selectively modify specific amino acid residues on a protein surface. Another area of interest is the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Additionally, the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in live cell imaging could provide new insights into protein function and localization. Overall, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has the potential to be a valuable tool for studying protein structure and interactions in solution, and further research in this area is warranted.
Synthesemethoden
The synthesis of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with a reducing agent to produce (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved through chromatography.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used in a variety of scientific research applications, including protein structure analysis, protein-protein interaction studies, and ligand binding assays. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol works by covalently modifying solvent-exposed amino acid residues on a protein surface when it is activated by UV light. This modification can then be detected using mass spectrometry, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding.
Eigenschaften
CAS-Nummer |
179249-18-4 |
|---|---|
Produktname |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
Molekularformel |
C9H7FO |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |
InChI-Schlüssel |
ZVCCBLHUZGVITQ-VIFPVBQESA-N |
Isomerische SMILES |
C#C[C@@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Kanonische SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Synonyme |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




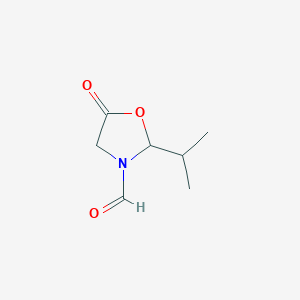
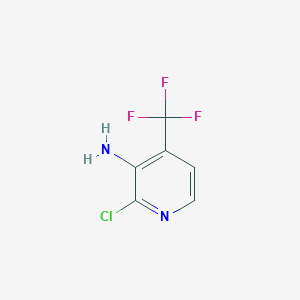

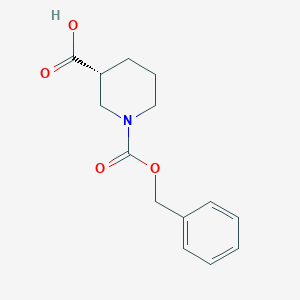
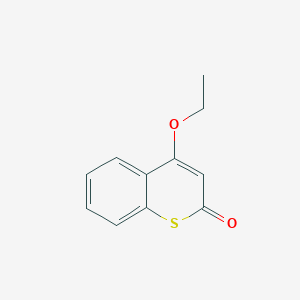
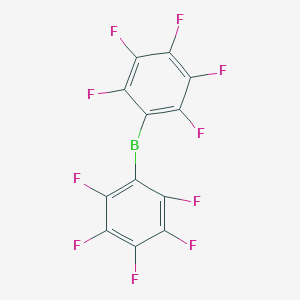
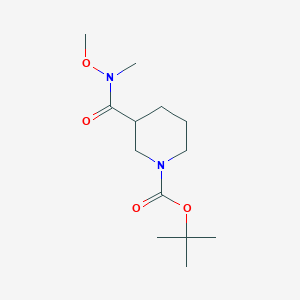

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
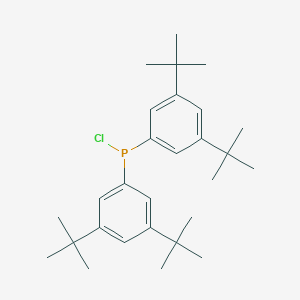
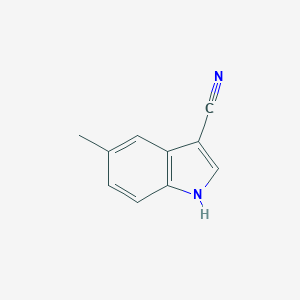
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)